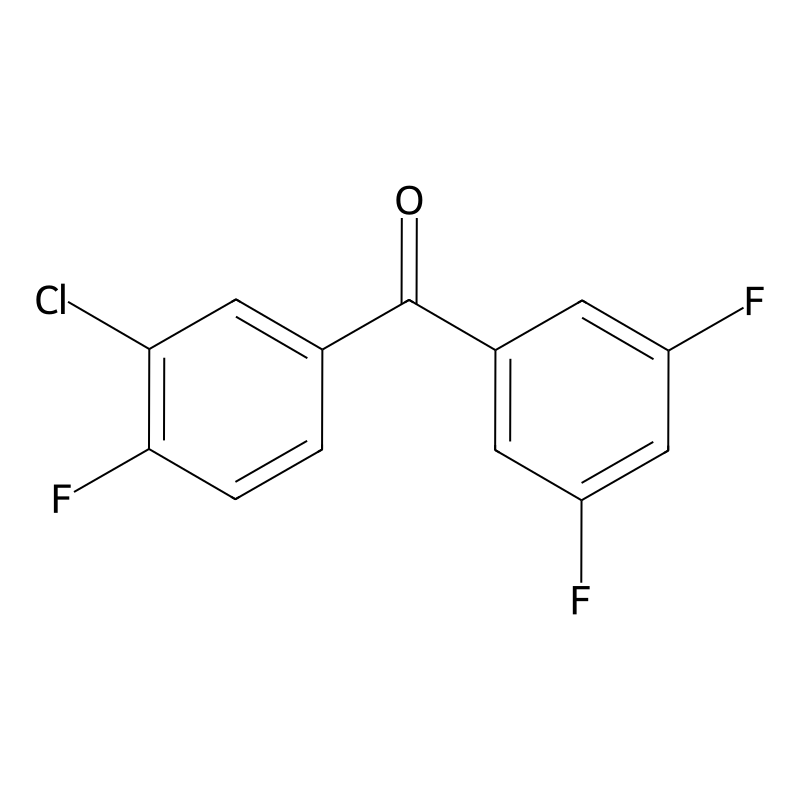

3-Chloro-3',4,5'-trifluorobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Proteomics Research

Scientific Field: Proteomics

Application Summary: 3-Chloro-3’,4,5’-trifluorobenzophenone is used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions.

Use as an Intermediate in the Synthesis of Agrochemicals and Pharmaceuticals

Scientific Field: Organic Chemistry

Application Summary: Trifluoromethylpyridines, which can be synthesized using 3-Chloro-3’,4,5’-trifluorobenzophenone, are key structural motifs in active agrochemical and pharmaceutical ingredients.

Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names.

Use in Biochemical Research

Scientific Field: Biochemistry

Application Summary: 3-Chloro-3’,4,5’-trifluorobenzophenone is used in biochemical research. Biochemistry is the study of chemical processes within and relating to living organisms.

3-Chloro-3',4,5'-trifluorobenzophenone is an organic compound characterized by its unique structure, which includes a benzophenone core substituted with chlorine and trifluoromethyl groups. Its chemical formula is C13H7ClF3O, and it is recognized for its potential applications in various fields including pharmaceuticals, agrochemicals, and material science. The compound's trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions can convert the compound into various derivatives, potentially altering its biological activity or physical properties.

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

The biological activity of 3-Chloro-3',4,5'-trifluorobenzophenone has been explored in various studies. It exhibits:

- Antimicrobial Properties: Some derivatives show effectiveness against certain bacterial strains.

- Anticancer Activity: The compound has been investigated for its potential to inhibit cancer cell proliferation, although specific mechanisms are still under research.

Several synthesis methods have been reported for 3-Chloro-3',4,5'-trifluorobenzophenone:

- Fluorination Reactions: One common method involves the fluorination of chlorinated benzophenone derivatives using fluorinating agents under controlled conditions to minimize by-products .

- Chlorination of Trifluorobenzophenones: Chlorination of 3',4',5'-trifluorobenzophenones can yield the desired compound through electrophilic aromatic substitution.

- Multi-step Synthetic Routes: Various multi-step synthetic approaches have been developed that involve intermediate compounds to achieve higher yields and purity.

3-Chloro-3',4,5'-trifluorobenzophenone finds applications in several areas:

- Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.

- Agrochemicals: Potential use in developing pesticides and herbicides due to its antimicrobial properties.

- Material Science: Employed in the formulation of specialty polymers and coatings due to its stability and reactivity.

Studies on the interactions of 3-Chloro-3',4,5'-trifluorobenzophenone with biological systems have revealed:

- Protein Binding Affinity: Investigations into how this compound binds to various proteins can provide insights into its mechanism of action.

- Metabolic Pathways: Understanding how the compound is metabolized in organisms can help predict its pharmacokinetics and toxicity profiles.

Several compounds share structural similarities with 3-Chloro-3',4,5'-trifluorobenzophenone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Chloro-3',4',5'-trifluorobenzophenone | Similar trifluoromethyl groups | Slightly different substitution patterns |

| 2-Chloro-3',4',5'-trifluorobenzophenone | Trifluoromethyl groups on different positions | Different biological activity |

| 3-Chloro-4,5-difluorobenzophenone | Fewer fluorine substituents | Lower lipophilicity compared to trifluorinated variants |

Each of these compounds exhibits distinct chemical properties and biological activities due to variations in their substitution patterns and functional groups. The presence of multiple fluorine atoms in 3-Chloro-3',4,5'-trifluorobenzophenone contributes to its unique characteristics compared to these similar compounds.